molecular formula C10H9ClN2O2 B13317225 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid

Cat. No.: B13317225
M. Wt: 224.64 g/mol
InChI Key: NWZIYBHJYHVIFF-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-4-carboxylic acid.

    Formation of the But-3-yn-1-ylamino Group: This step involves the reaction of 6-chloropyridine-4-carboxylic acid with but-3-yn-1-amine under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the but-3-yn-1-ylamino group.

    Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Catalysts like palladium and copper are often employed in Sonogashira coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex alkyne-containing compounds.

Scientific Research Applications

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-3-yn-1-ylamino group can form covalent bonds with target proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyridine-4-carboxylic acid: Similar structure but lacks the but-3-yn-1-yl group.

    6-Chloropyridine-4-carboxylic acid: Lacks the amino and but-3-yn-1-yl groups.

    2-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid: Similar but without the chlorine atom.

Uniqueness

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid is unique due to the presence of both the but-3-yn-1-ylamino group and the chlorine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-(but-3-ynylamino)-6-chloropyridine-4-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-6-7(10(14)15)5-8(11)13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15)

InChI Key

NWZIYBHJYHVIFF-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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